Sulfo-Cy5 diacid (potassium)
CAS No.:
Cat. No.: VC16591407
Molecular Formula: C37H45KN2O10S2
Molecular Weight: 781.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H45KN2O10S2 |
|---|---|
| Molecular Weight | 781.0 g/mol |
| IUPAC Name | potassium;(2E)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
| Standard InChI | InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |
| Standard InChI Key | SYPLZDLIQRWUCY-UHFFFAOYSA-M |
| Isomeric SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
| Canonical SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Introduction
Molecular Structure and Physicochemical Properties
Sulfo-Cy5 diacid (potassium) belongs to the cyanine dye family, characterized by a polymethine backbone flanked by indolenine heterocycles. The sulfonate groups at the terminal positions confer water solubility, while the potassium counterion stabilizes the anionic charges . Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Sulfo-Cy5 Diacid (Potassium)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 781.0 g/mol | |
| Absorption Maxima () | 646–648 nm | |
| Emission Maxima | 662–671 nm | |
| Extinction Coefficient | 250,000 cmM | |
| Solubility | Water, DMSO, DMF | |
| Quantum Yield | 28% |
The dye’s photophysical properties make it ideal for far-red imaging, where tissue penetration exceeds 9 mm, significantly outperforming indocyanine green (ICG) . Its pH insensitivity between 4 and 10 ensures stable performance across diverse biological environments .
Synthesis and Derivative Development
Sulfo-Cy5 diacid (potassium) is synthesized through multi-step protocols involving condensation reactions of indolenine precursors followed by sulfonation. A recent modular approach (J. Org. Chem., 2024) enables late-stage functionalization, preserving reactive groups like carboxylic acids for subsequent bioconjugation . For example, a bifunctional PSMA-targeted probe was synthesized by coupling Sulfo-Cy5 to docetaxel via a tripeptide linker, achieving a 37–55% yield depending on the synthesis route (Table 2) .
Table 2: Comparison of Liquid-Phase vs. Solid-Phase Synthesis Routes
| Parameter | Liquid-Phase Technique | SPPS Technique |
|---|---|---|
| Yield (starting amino acid) | 25% | 45% |
| Total Synthesis Steps | 13 | 16 |
| Chromatographic Steps | 10 | 7 |
Solid-phase peptide synthesis (SPPS) offers higher yields but requires more steps, whereas liquid-phase methods reduce chromatographic complexity . The carboxylic acid moiety facilitates activation to NHS esters or azides for click chemistry, enabling conjugation to antibodies, peptides, and nanoparticles .
Applications in Biological Imaging
Fluorescence Microscopy and Flow Cytometry
Sulfo-Cy5’s far-red emission (662–671 nm) minimizes overlap with cellular autofluorescence, enhancing signal-to-noise ratios in fluorescence microscopy . Conjugates with antibodies or proteins exhibit uniform staining, as demonstrated in LNCaP (PSMA++), 22Rv1 (PSMA+), and PC-3 (PSMA−) prostate cancer cells, where fluorescence localized predominantly in perinuclear regions .
In Vivo and Superresolution Imaging
The dye’s near-infrared fluorescence (NIRF) properties enable deep-tissue imaging, with a detection sensitivity of 0.05 mM—60-fold higher than ICG . In STORM microscopy, Sulfo-Cy5 exhibits blinking under thiol-rich conditions, permitting single-molecule localization with ≤20 nm resolution .
Comparative Analysis with Similar Dyes
Table 3: Sulfo-Cy5 vs. Spectrally Similar Dyes
| Dye | (nm) | (nm) | Extinction Coefficient (cmM) | Quantum Yield |
|---|---|---|---|---|
| Sulfo-Cy5 | 646–648 | 662–671 | 250,000 | 28% |
| Alexa Fluor 647 | 650 | 665 | 270,000 | 33% |
| DyLight 649 | 654 | 673 | 250,000 | 30% |
While Alexa Fluor 647 offers a marginally higher quantum yield, Sulfo-Cy5’s cost-effectiveness and compatibility with 633/647 nm laser lines make it a preferred choice for high-throughput studies .
Recent Research Advancements
PSMA-Targeted Theranostics
A 2020 study synthesized a PSMA-Cy5-docetaxel conjugate (Figure 1) that demonstrated selective cytotoxicity in LNCaP cells (IC = 4.2 nM) versus PC-3 cells (IC > 100 nM). Fluorescence imaging confirmed PSMA-dependent uptake, with no signal observed in PSMA-negative lines .
Modular Synthesis for Functional Diversity
The 2024 JOC protocol enables scalable production of heterobifunctional Cy5 derivatives, including maleimide- and azide-bearing variants, without compromising photostability . This advances multiplexed imaging and combination therapies.
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